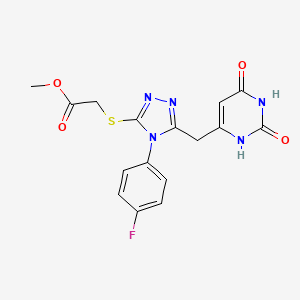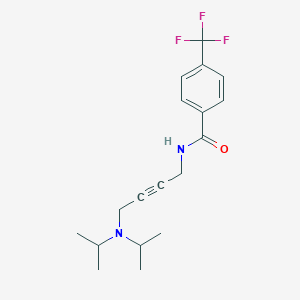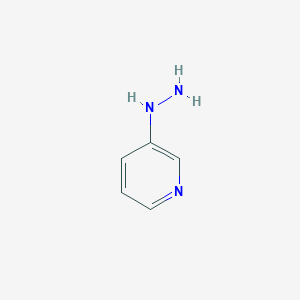
1-Methylcyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclobutane-1-sulfonyl chloride, also known as Msc-Cl, is a colorless liquid that is commonly used as a reagent in organic synthesis. It is an important intermediate in the preparation of many pharmaceuticals and agrochemicals. Msc-Cl is a sulfonyl chloride that is widely used in the chemical industry due to its high reactivity towards nucleophiles.
Aplicaciones Científicas De Investigación
Postharvest Biology and Food Science
Compounds similar to "1-Methylcyclobutane-1-sulfonyl chloride" have been studied for their roles in postharvest biology and food science. For example, 1-Methylcyclopropene (1-MCP) is a plant growth regulator that inhibits ethylene action, significantly impacting the storage and quality of fruits and vegetables. Effective concentrations are low, and its application ranges across a broad spectrum of horticultural products, demonstrating its potential in extending shelf life and maintaining quality of fresh produce (Blankenship & Dole, 2003; Chen et al., 2020).
Medicinal Chemistry
In medicinal chemistry, sulfonamides and sulfonyl chlorides are key functional groups in the design of various drugs due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research emphasizes the importance of these groups in the development of new therapeutic agents, highlighting their structural diversity and potential for the creation of novel drug candidates (Azevedo-Barbosa et al., 2020).
Environmental Science
Compounds with sulfonyl functionalities are also explored for their environmental implications, particularly in the context of anthropogenic pollution. Studies focus on the presence, fate, and environmental risks associated with sulfonamide antibiotics in soils, underscoring the need for understanding their impact on ecosystems and human health due to their widespread use and persistence (Conde-Cid et al., 2020).
Organic Chemistry and Synthesis
In organic synthesis, sulfonyl chlorides are valuable reagents for introducing sulfonyl groups into organic molecules. Their applications extend to the synthesis of complex organic compounds, including pharmaceuticals and materials science. For instance, trifluoromethanesulfonyl chloride (CF3SO2Cl) is used for trifluoromethylation and other modifications, illustrating the versatility and importance of sulfonyl chlorides in synthetic chemistry (Chachignon et al., 2017).
Propiedades
IUPAC Name |
1-methylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAAMESUFQZIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2090155-98-7 |
Source


|
| Record name | 1-methylcyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)


![4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2469885.png)
![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)



![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)


![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)